Cas no 18483-64-2 (5,7-dihydroxy-6-(3-methylbutanoyl)-8-(3-methylbut-2-en-1-yl)-4-phenyl-2H-chromen-2-one)

5,7-dihydroxy-6-(3-methylbutanoyl)-8-(3-methylbut-2-en-1-yl)-4-phenyl-2H-chromen-2-one structure
18483-64-2 structure
Product Name:5,7-dihydroxy-6-(3-methylbutanoyl)-8-(3-methylbut-2-en-1-yl)-4-phenyl-2H-chromen-2-one
CAS-nummer:18483-64-2
MF:C25H26O5
MW:406.470947742462
CID:1382443
PubChem ID:5281419
Update Time:2025-06-08

5,7-dihydroxy-6-(3-methylbutanoyl)-8-(3-methylbut-2-en-1-yl)-4-phenyl-2H-chromen-2-one Chemische en fysische eigenschappen

Naam en identificatie

    • 5,7-dihydroxy-6-(3-methylbutanoyl)-8-(3-methylbut-2-en-1-yl)-4-phenyl-2H-chromen-2-one
    • 2H-1-benzopyran-2-one, 5,7-dihydroxy-8-(3-methyl-2-buten-1-yl)-6-(3-methyl-1-oxobutyl)-4-phenyl-
    • 2H-1-Benzopyran-2-one, 5,7-dihydroxy-8-(3-methyl-2-butenyl)-6-(3-methyl-1-oxobutyl)-4-phenyl-
    • 5,7-Dihydroxy-8-(3-methyl-2-butenyl)-6-(3-methyl-1-oxobutyl)-4-phenyl-2H-1-benzopyran-2-one
    • 4-Phenyl-5,7-dihydroxy-6-(3-methylbutanoyl)-8-(3-methyl-2-butenyl)-2H-1-benzopyran-2-one
    • 5,7-dihydroxy-6-(3-methylbutanoyl)-8-(3-methylbut-2-enyl)-4-phenylchromen-2-one
    • Mammeisin
    • Mammea A/AA
    • CHEMBL194485
    • NSC781046
    • 5,7-Dihydroxy-8-(3-methyl-2-butenyl)-6-(3-methylbutyryl)-4-phenylcoumarin
    • 5,7-Dihydroxy-8-isopentenyl-6-isovaleroyl-4-phenylcoumarin
    • AKOS040752922
    • DTXSID20171665
    • LMPK12100002
    • 18483-64-2
    • 5,7-Dihydroxy-8-(3-methyl-2-butenyl)-6-(3-methyl-1-oxobutyl)-4-phenyl-2H-1-benzopyran-2-one, 9CI
    • C09275
    • CHEBI:69990
    • 5,7-dihydroxy-6-(3-methylbutanoyl)-8-(3-methylbut-2-enyl)-4-phenyl-chromen-2-one
    • SCHEMBL6913744
    • BDBM50483571
    • Q27138334
    • NSC-781046
    • 5,7-Dihydroxy-8-(3-methyl-but-2-enyl)-6-(3-methyl-butyryl)-4-phenyl-chromen-2-one
    • ConMedNP.1464
    • Inchi: 1S/C25H26O5/c1-14(2)10-11-17-23(28)22(19(26)12-15(3)4)24(29)21-18(13-20(27)30-25(17)21)16-8-6-5-7-9-16/h5-10,13,15,28-29H,11-12H2,1-4H3
    • InChI-sleutel: JIFOADIANOIMSK-UHFFFAOYSA-N
    • LACHT: O1C(C=C(C2C=CC=CC=2)C2C(=C(C(CC(C)C)=O)C(=C(C/C=C(\C)/C)C1=2)O)O)=O

Berekende eigenschappen

  • Exacte massa: 406.17808
  • Monoisotopische massa: 406.17802393g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 30
  • Aantal draaibare bindingen: 6
  • Complexiteit: 696
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 5.8
  • Topologisch pooloppervlak: 83.8Ų

Experimentele eigenschappen

  • PSA: 83.83

5,7-dihydroxy-6-(3-methylbutanoyl)-8-(3-methylbut-2-en-1-yl)-4-phenyl-2H-chromen-2-one Prijsmeer >>

Gerelateerde categorieën No. Product Name Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
TargetMol Chemicals
T33171-5mg
Mammeisin
18483-64-2 98%
5mg
¥ 7000 2023-09-15
TargetMol Chemicals
T33171-5 mg
Mammeisin
18483-64-2 98%
5mg
¥ 7,000 2023-07-10
TargetMol Chemicals
T33171-25mg
Mammeisin
18483-64-2
25mg
¥ 10600 2024-07-19

5,7-dihydroxy-6-(3-methylbutanoyl)-8-(3-methylbut-2-en-1-yl)-4-phenyl-2H-chromen-2-one Gerelateerde literatuur

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